Kauran-16,17-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kauran-16,17-diol typically involves the use of natural sources such as plants from the Liliaceae family. The compound can be isolated through various extraction and purification techniques . Recent advances in the synthesis of ent-kaurane diterpenoids have highlighted several methods, including asymmetric total syntheses and biotransformations . These methods often involve complex reaction conditions and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. biotechnological approaches, such as the use of fungal biotransformations, have shown promise in producing this compound on a larger scale . These methods leverage the natural enzymatic processes of fungi to convert precursor molecules into this compound with high regioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions: Kauran-16,17-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound include hydroxylated derivatives and other functionalized compounds. These products often exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Kauran-16,17-diol has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it has been studied for its anti-tumor and apoptosis-inducing properties . The compound inhibits nitric oxide production in LPS-stimulated RAW 264.7 macrophages, making it a potential candidate for anti-inflammatory and anti-cancer therapies . Additionally, this compound has applications in the pharmaceutical industry as a lead compound for drug development .
Mechanism of Action
The mechanism of action of Kauran-16,17-diol involves the down-regulation of Bcl-2 by disrupting the Ap-2α/Rb transcription activating complex. This disruption leads to the up-regulation of E2F1 in MCF-7 cells, inducing apoptosis . The compound’s ability to inhibit nitric oxide production further contributes to its anti-inflammatory and anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Kauran-16,17-diol include other ent-kaurane diterpenoids such as ent-kaur-16-en-19-ol and ent-kauran-16β,19-diol . These compounds share a similar core structure but differ in their functional groups and biological activities.
Uniqueness: this compound is unique due to its specific hydroxylation pattern at the 16 and 17 positions, which contributes to its distinct biological activities. Its ability to induce apoptosis and inhibit nitric oxide production sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H34O2 |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1S,4R,9R,10R,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol |
InChI |
InChI=1S/C20H34O2/c1-17(2)8-4-9-18(3)15(17)7-10-19-11-14(5-6-16(18)19)20(22,12-19)13-21/h14-16,21-22H,4-13H2,1-3H3/t14-,15-,16+,18-,19+,20+/m1/s1 |
InChI Key |
LCYWCTWYVKIBSA-URTLRTLISA-N |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(CO)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(CO)O)C)C |
Origin of Product |
United States |
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